molecular formula C6H4BrN2NaO2 B2685756 Sodium 2-(5-bromopyrimidin-2-yl)acetate CAS No. 2055841-00-2

Sodium 2-(5-bromopyrimidin-2-yl)acetate

Cat. No.: B2685756
CAS No.: 2055841-00-2
M. Wt: 239.004
InChI Key: DEHNCPQTCAVCDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(5-bromopyrimidin-2-yl)acetate is a chemical compound with the molecular formula C6H4BrN2NaO2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a sodium acetate group makes this compound unique and useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromopyrimidine with sodium acetate in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(5-bromopyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Sodium 2-(5-bromopyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetate group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, depending on its application .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(5-bromopyrimidin-2-yl)acetate is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Biological Activity

Sodium 2-(5-bromopyrimidin-2-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and applications in research and medicine, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a bromopyrimidine core, which is known for its role in modulating various biological pathways. The compound can be represented as follows:

  • Chemical Formula : C₇H₆BrN₃NaO₂
  • Molecular Weight : 252.04 g/mol

The presence of the bromine atom in the pyrimidine ring enhances the compound's ability to act as an electrophile, making it a candidate for various substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyrimidine moiety can inhibit the activity of various kinases and other signaling proteins, affecting cellular processes such as:

  • Cell Proliferation : Inhibition of kinases involved in cell cycle regulation.
  • Apoptosis : Modulation of apoptotic pathways through interaction with pro-apoptotic factors.
  • Inflammation : Potential anti-inflammatory effects by inhibiting cytokine production.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. The following table summarizes key findings from these studies:

Study ReferenceCell Line/ModelAssay TypeIC₅₀ Value (µM)Observations
HepG2Cytotoxicity>30Low cytotoxicity at therapeutic concentrations
T. bruceiAntiparasitic<0.03Highly effective against Trypanosoma brucei
BCL6 InhibitionNanoBRET Assay1.21Significant binding affinity to BCL6

These studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells.

Case Studies

  • Anti-inflammatory Activity : In a study investigating the anti-inflammatory properties of this compound, it was found to significantly reduce the expression of COX-2 and iNOS in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Potential : Another study highlighted its effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer models. The compound was shown to induce apoptosis through the activation of caspase pathways .

Applications in Medicinal Chemistry

This compound serves as a versatile building block for synthesizing more complex pyrimidine derivatives, which are valuable in:

  • Drug Development : Its derivatives are being explored for potential therapeutic applications, including anticancer and anti-inflammatory agents.
  • Agrochemicals : The compound's ability to modulate biological pathways makes it suitable for developing new agrochemical products.

Properties

IUPAC Name

sodium;2-(5-bromopyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-5(9-3-4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHNCPQTCAVCDJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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